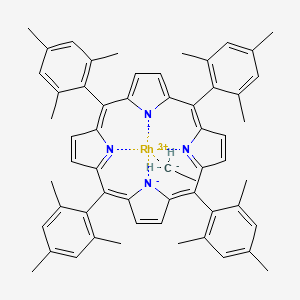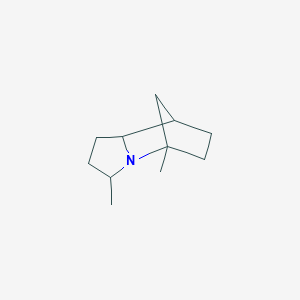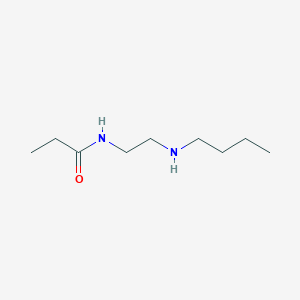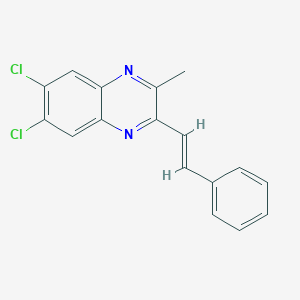
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) is a complex organometallic compound that belongs to the family of porphyrin-based rhodium complexes Porphyrins are macrocyclic compounds that play a crucial role in various biological systems, such as hemoglobin and chlorophyll
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand, 5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrin, is synthesized through the condensation of pyrrole with 2,4,6-trimethylbenzaldehyde under acidic conditions.
Metalation with Rhodium: The porphyrin ligand is then reacted with a rhodium precursor, such as rhodium(III) chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane or chloroform.
Esterification: The final step involves the esterification of the porphyrin-rhodium complex with ethyl iodide to form Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced purification techniques, such as column chromatography and recrystallization, are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where ligands in the coordination sphere of rhodium are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen; typically carried out in organic solvents like dichloromethane.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran.
Substitution: Various ligands such as phosphines, amines, or halides; reactions are conducted in organic solvents under inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield rhodium-oxo complexes, while reduction can lead to the formation of rhodium-hydride species.
Wissenschaftliche Forschungsanwendungen
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) has a wide range of scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and C-H activation reactions.
Photocatalysis: Due to its porphyrin core, the compound exhibits photocatalytic properties and is used in photochemical reactions and solar energy conversion.
Biomedical Research: The compound is studied for its potential in photodynamic therapy (PDT) for cancer treatment, where it acts as a photosensitizer to generate reactive oxygen species that kill cancer cells.
Material Science: It is used in the development of advanced materials, such as organic semiconductors and sensors.
Wirkmechanismus
The mechanism of action of Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) involves its ability to coordinate with various substrates and facilitate chemical transformations. The rhodium center acts as a catalytic site, while the porphyrin ligand provides stability and enhances reactivity. In photocatalysis, the compound absorbs light energy, leading to the generation of excited states that participate in redox reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5,10,15,20-Tetrakis(4-methoxycarbonylphenyl)porphyrin
- 5,10,15,20-Tetramesitylporphyrin
Uniqueness
Ethyl(5,10,15,20-tetra(2,4,6-trimethylphenyl)porphyrinato)rhodium(III) is unique due to the presence of the ethyl group and the specific substitution pattern on the porphyrin ring. This structural uniqueness imparts distinct chemical and physical properties, making it suitable for specialized applications in catalysis, photocatalysis, and biomedical research.
Eigenschaften
Molekularformel |
C58H57N4Rh |
|---|---|
Molekulargewicht |
913.0 g/mol |
IUPAC-Name |
ethane;rhodium(3+);5,10,15,20-tetrakis(2,4,6-trimethylphenyl)porphyrin-22,24-diide |
InChI |
InChI=1S/C56H52N4.C2H5.Rh/c1-29-21-33(5)49(34(6)22-29)53-41-13-15-43(57-41)54(50-35(7)23-30(2)24-36(50)8)45-17-19-47(59-45)56(52-39(11)27-32(4)28-40(52)12)48-20-18-46(60-48)55(44-16-14-42(53)58-44)51-37(9)25-31(3)26-38(51)10;1-2;/h13-28H,1-12H3;1H2,2H3;/q-2;-1;+3 |
InChI-Schlüssel |
AKSFFBAJVSEBFN-UHFFFAOYSA-N |
Kanonische SMILES |
C[CH2-].CC1=CC(=C(C(=C1)C)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=C(C=C(C=C7C)C)C)C8=C(C=C(C=C8C)C)C)C=C4)C9=C(C=C(C=C9C)C)C)[N-]3)C.[Rh+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 8-nitro-1-phenyl-4,5-dihydro-1H-benzo[G]indazole-3-carboxylate](/img/structure/B13103874.png)






![4-Cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B13103907.png)
![2-[3-(2,3-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B13103912.png)


![(2-acetamido-6-anilino-3-hydroxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate](/img/structure/B13103930.png)

![1-methoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13103932.png)
